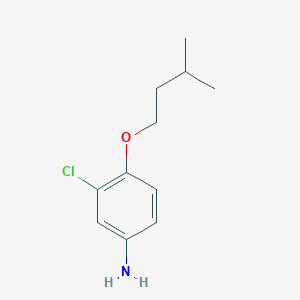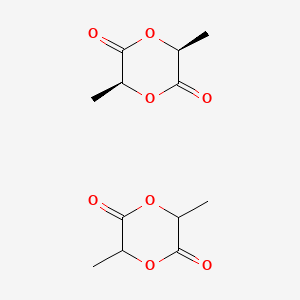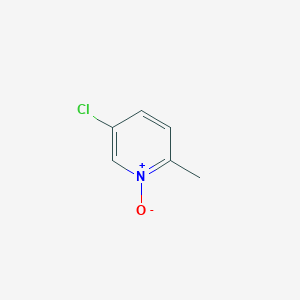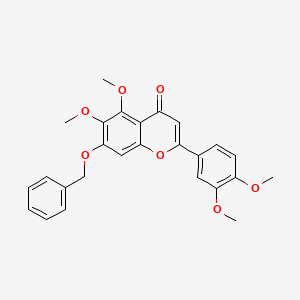
1,4-Bis(trifluoromethyl)naphthalene
Übersicht
Beschreibung
1,4-Bis(trifluoromethyl)naphthalene is a chemical compound with the empirical formula C12H6F6 . It is a colorless liquid with a strong odor .
Synthesis Analysis
The synthesis of 1,4-Bis(trifluoromethyl)naphthalene or similar compounds often involves nucleophilic displacement reactions and catalytic reduction processes . For instance, a novel, trifluoromethyl-substituted, bis(ether amine) monomer, 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through the nucleophilic displacement of 2-chloro-5-nitrobenzotrifluoride with 1,4-dihydroxynaphthalene in the presence of potassium carbonate in dimethyl sulfoxide, followed by catalytic reduction with hydrazine and Pd/C in ethanol .Molecular Structure Analysis
The molecular structure of 1,4-Bis(trifluoromethyl)naphthalene is characterized by the presence of a naphthalene ring substituted with two trifluoromethyl groups . The introduction of fluorine atoms and naphthalene rings can enhance the thermal stability of the resulting polymers .Chemical Reactions Analysis
1,4-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions to form different compounds. For example, it can be used to prepare soluble fluorinated naphthalene-based poly(arylene ether ketone)s . These polymers exhibited more excellent thermal stability than traditional poly(ether ether ketone), with the glass transition temperatures (Tg) above 167 °C, and decomposition temperatures at 5% (Td5) above 528 °C under nitrogen .Physical And Chemical Properties Analysis
1,4-Bis(trifluoromethyl)naphthalene is a colorless liquid with a strong odor . The dielectric constants of these polyimides ranged from 3.03 to 3.71 at 1 MHz . The tensile strengths of membranes were in the range of 62.86–104.13 MPa, tensile modulus in the range of 1.96–3.83 GPa .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Synthesis and Characterization in Polymer Chemistry : 1,4-Bis(trifluoromethyl)naphthalene derivatives have been utilized in the synthesis of novel fluorine-containing poly(aryl ether ketone)s, exhibiting outstanding thermal stability, amorphous nature, and solubility in common organic solvents. These polymers demonstrate excellent strength, flexibility, and have low dielectric constants, making them suitable for various industrial applications (Zhang et al., 2006).
Development of Polyimides : Studies have shown the successful synthesis of novel fluorinated polyimides using derivatives of 1,4-Bis(trifluoromethyl)naphthalene. These polyimides are known for their high thermal stability, solubility in polar solvents, and ability to form flexible, strong films. They are characterized by high glass-transition temperatures and low moisture absorption, making them useful in high-performance material applications (Hsiao et al., 2004); (Chung & Hsiao, 2008).
Chemical Synthesis and Reactions
- Formation of Proton Sponges and Cyclopalladation : Derivatives of 1,4-Bis(trifluoromethyl)naphthalene have been involved in the formation of proton sponges and cyclopalladation reactions, showing unique electron-transfer reduction behavior and providing insights into the structural and electronic characteristics of these compounds (Pozharskii et al., 1999); (Phillips & Steel, 1991).
Electronic and Optical Applications
- Electronic and Optical Material Applications : The structural properties of 1,4-Bis(trifluoromethyl)naphthalene derivatives contribute significantly to the development of materials with unique electronic and optical properties. This includes the synthesis of luminescent complexes and materials exhibiting strain and pi-pi interaction, which are of interest in the fields of photophysics and materials science (Wade et al., 2010); (Iyoda et al., 2000).
Safety And Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The future directions for the use of 1,4-Bis(trifluoromethyl)naphthalene and similar compounds are promising. They have been used to prepare new fluorine-containing polyimides and polyamides . These materials have potential applications in the fields of aerospace, gas separation, microelectronics, and optoelectronics due to their excellent heat resistance, chemical stability, and mechanical property .
Eigenschaften
IUPAC Name |
1,4-bis(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVGIJXGUXKCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292278 | |
| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trifluoromethyl)naphthalene | |
CAS RN |
52331-43-8 | |
| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52331-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















